molecular formula C10H10ClN B12566710 Pyridine, 3-(5-chloro-1-pentynyl)- CAS No. 178762-56-6

Pyridine, 3-(5-chloro-1-pentynyl)-

Cat. No.: B12566710
CAS No.: 178762-56-6
M. Wt: 179.64 g/mol
InChI Key: SCSPFFKYQRVABC-UHFFFAOYSA-N
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Description

Pyridine, 3-(5-chloro-1-pentynyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their significant roles in various chemical and pharmaceutical applications due to their unique structural properties. The compound , Pyridine, 3-(5-chloro-1-pentynyl)-, features a pyridine ring substituted with a 5-chloro-1-pentynyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-chloro-1-pentynyl)- typically involves the functionalization of the pyridine ring. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of organomagnesium or organolithium reagents to introduce the 5-chloro-1-pentynyl group onto the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of whole cells of Burkholderia sp. MAK1 for regioselective oxyfunctionalization of pyridine derivatives is also a promising method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(5-chloro-1-pentynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Pyridine, 3-(5-chloro-1-pentynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-(5-chloro-1-pentynyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the 5-chloro-1-pentynyl group enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-(5-chloro-1-pentynyl)- is unique due to the presence of both the pyridine ring and the 5-chloro-1-pentynyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research highlight its importance in the field of organic chemistry .

Properties

CAS No.

178762-56-6

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

3-(5-chloropent-1-ynyl)pyridine

InChI

InChI=1S/C10H10ClN/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1,3,7H2

InChI Key

SCSPFFKYQRVABC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCCCl

Origin of Product

United States

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